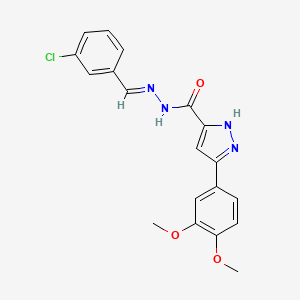![molecular formula C29H28N4O6S2 B11681450 N,N'-[methanediylbis(benzene-4,1-diylsulfamoylbenzene-4,1-diyl)]diacetamide](/img/structure/B11681450.png)
N,N'-[methanediylbis(benzene-4,1-diylsulfamoylbenzene-4,1-diyl)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its multiple aromatic rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ACETAMIDOBENZENESULFONAMIDE and 4-(4-ACETAMIDOBENZENESULFONAMIDO)BENZYL CHLORIDE. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide groups, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Introduction of halogens, nitro groups, and other functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules. The pathways involved may include signal transduction and metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Steviol glycoside: Known for its sweetening properties and used in food products.
Uniqueness: N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE stands out due to its complex structure, which allows for multiple functional modifications
Properties
Molecular Formula |
C29H28N4O6S2 |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
N-[4-[[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]methyl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O6S2/c1-20(34)30-24-11-15-28(16-12-24)40(36,37)32-26-7-3-22(4-8-26)19-23-5-9-27(10-6-23)33-41(38,39)29-17-13-25(14-18-29)31-21(2)35/h3-18,32-33H,19H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
FWCSYYIHJSBQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11681371.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B11681377.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11681385.png)
![Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11681390.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11681391.png)

![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681400.png)

![ethyl 4-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11681405.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681408.png)


![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11681442.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11681455.png)
